Spiro[5.6]dodecane
Description
Significance of Spirocyclic Scaffolds in Organic Chemistry
Spirocyclic scaffolds are a class of organic molecules characterized by two rings connected by a single common atom, known as the spiro atom. This unique structural arrangement confers a rigid, three-dimensional geometry, a feature of increasing importance in medicinal chemistry and materials science. bohrium.comrsc.org The sp³ hybridization of the spiro center forces the connected rings into orthogonal orientations, creating a distinct and well-defined spatial arrangement. bohrium.com
In the realm of drug discovery, the shift from flat, two-dimensional molecules to more complex three-dimensional structures has made spirocyclic compounds particularly attractive. bohrium.com Their rigid nature can lead to more specific interactions with biological targets, such as protein binding sites. rsc.org This enhanced specificity can improve a drug candidate's potency and selectivity, while potentially reducing off-target effects. Furthermore, the incorporation of a spirocyclic core can favorably modulate key physicochemical properties of a molecule, including its lipophilicity and aqueous solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.com The utility of these scaffolds is evidenced by their presence in numerous marketed drugs, including buspirone (B1668070) and spironolactone. bohrium.com
Beyond pharmaceuticals, spirocyclic structures are integral to various natural products and are explored for applications in materials science, where their defined architecture can be harnessed to create novel materials and catalysts. ontosight.aibeilstein-journals.org Despite their advantages, the synthesis of spirocycles can be challenging, often requiring multi-step and complex procedures. researchgate.net However, ongoing advancements in synthetic methodologies, including high-throughput synthesis and computational techniques, are progressively overcoming these hurdles, paving the way for the continued expansion of spirocyclic chemistry. bohrium.com
Overview of Spiro[5.6]dodecane as a Core Structure
This compound is a bicyclic aliphatic hydrocarbon with the molecular formula C₁₂H₂₂. Its structure consists of a six-membered cyclohexane (B81311) ring and a seven-membered cycloheptane (B1346806) ring that are joined at a single carbon atom. This spirocyclic framework serves as the parent structure for a variety of functionalized derivatives that have been synthesized and studied for their unique chemical properties and potential applications. solubilityofthings.com
Table 1: Thermochemical Properties of this compound (liquid state at 298.15 K)
| Property | Value (kcal/mol) |
|---|---|
| Standard Enthalpy of Combustion (ΔHco) | -1819.75 ± 0.55 doi.org |
| Standard Enthalpy of Formation (ΔHfo) | -60.33 ± 0.61 doi.org |
Derivatives of the this compound core have been a subject of significant research interest. These derivatives incorporate various functional groups and heteroatoms, leading to a diverse range of compounds with distinct characteristics. Examples include alcohols like Spiro(5.6)dodecan-7-ol ontosight.ai, ketones such as this compound-1,7-dione lookchem.com, and various heterocyclic systems like 7,12-Dioxathis compound cymitquimica.com and 8-Azaspiro[5.6]dodec-10-ene. researchgate.netmdpi.com The introduction of functional groups and heteroatoms, such as oxygen and nitrogen, alters the polarity, reactivity, and biological potential of the parent scaffold, making these derivatives valuable as intermediates in organic synthesis or as candidates for new materials and pharmacologically active agents. ontosight.aiontosight.aismolecule.com
Historical Context and Evolution of this compound Research
The study of spirocyclic compounds has a rich history, with early interest sparked by the isolation of naturally occurring spiro-containing molecules. A notable example is the antifungal agent Griseofulvin, a spirobenzofuranone-based natural product first isolated in 1939, which later entered the market in 1959. beilstein-journals.org The unique structures and biological activities of such natural products motivated organic chemists to develop synthetic methods for creating spirocyclic frameworks.
Specific research into the this compound system can be traced back to at least the early 1960s. A 1961 publication in The Journal of Organic Chemistry detailed the synthesis and dehydration of 7-Hydroxythis compound, representing one of the early investigations into the reactivity of this particular scaffold. acs.org
Over the subsequent decades, research has evolved from the synthesis of the basic hydrocarbon and simple derivatives to the construction of more complex, functionalized systems. This progression reflects the broader advancements in synthetic organic chemistry. For instance, studies have reported the synthesis of various derivatives, including diketones like this compound-1,7-dione lookchem.com and heterocyclic analogues such as 7,12-Dioxathis compound. cymitquimica.com
More recent research has focused on creating sophisticated this compound-based structures with potential applications in medicinal chemistry. For example, recent work has described the synthesis of complex pyrrole (B145914) derivatives based on an 8-Azaspiro[5.6]dodec-10-ene scaffold. mdpi.comresearchgate.net These modern studies often involve multi-step syntheses and aim to produce molecules with specific three-dimensional arrangements for evaluation in areas such as anticancer research. mdpi.com The evolution from fundamental synthesis to the targeted design of complex, functional molecules illustrates the enduring interest in the this compound system as a versatile scaffold in chemical research.
Table 2: Examples of this compound Derivatives in Chemical Research
| Compound Name | Molecular Formula | Note |
|---|---|---|
| This compound | C₁₂H₂₂ | The parent hydrocarbon of the series. doi.org |
| Spiro(5.6)dodecan-7-ol | C₁₂H₂₂O | A hydroxylated derivative studied for its synthesis and reactivity. ontosight.ai |
| This compound-1,7-dione | C₁₂H₁₈O₂ | A diketone derivative of the core structure. lookchem.comnih.gov |
| 7,12-Dioxathis compound | C₁₀H₁₈O₂ | A heterocyclic analogue containing two oxygen atoms. cymitquimica.com |
| 8-Azaspiro[5.6]dodec-10-ene | C₁₁H₁₉N | A nitrogen-containing heterocyclic derivative used as a scaffold. researchgate.netmdpi.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Buspirone |
| Spironolactone |
| Griseofulvin |
| Spiro(5.6)dodecan-7-ol |
| This compound-1,7-dione |
| 7,12-Dioxathis compound |
| 8-Azaspiro[5.6]dodec-10-ene |
Structure
2D Structure
3D Structure
Properties
CAS No. |
181-15-7 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
spiro[5.6]dodecane |
InChI |
InChI=1S/C12H22/c1-2-5-9-12(8-4-1)10-6-3-7-11-12/h1-11H2 |
InChI Key |
ZDNANLAHKKNCTC-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)CCCCC2 |
Canonical SMILES |
C1CCCC2(CC1)CCCCC2 |
Other CAS No. |
181-15-7 |
Synonyms |
spiro[5.6]dodecane |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 5.6 Dodecane and Its Derivatives
Strategies for the Construction of the Spiro[5.6]dodecane Core
The synthesis of the carbocyclic this compound skeleton, which features a cyclohexane (B81311) ring spiro-fused to a cycloheptane (B1346806) ring, has been approached through several strategic disconnections. These methods aim to efficiently generate the sterically demanding spirocyclic junction.
Cyclization Reactions in this compound Synthesis
Intramolecular cyclization reactions are a cornerstone in the synthesis of complex cyclic systems, including spirocycles. These reactions involve the formation of a new ring from a single starting material containing all the necessary atoms.
One prominent strategy involves tandem reactions, where multiple bond-forming events occur in a single pot. For instance, a tandem double-Michael-addition/cyclization sequence has been effectively used to construct pyrrolizidine (B1209537) units, a reaction that in principle could be adapted for the synthesis of carbocyclic spiro systems. nih.gov This approach relies on the sequential conjugate addition of a nucleophile to two Michael acceptors within the same molecule, followed by a ring-closing step.
Another powerful tool for constructing spirocyclic systems is the intramolecular Heck reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene within the same molecule. While direct application to this compound is not extensively documented, its utility has been demonstrated in the formation of other spirocyclic systems, such as spiro[indoline-3,4'-piperidine] (B44651) scaffolds. researchgate.net The versatility of the Heck reaction in forming quaternary carbon centers makes it a viable, albeit underexplored, strategy for accessing the this compound core. beilstein-journals.orgclockss.org
Advanced Ring-Closing Metathesis (RCM) Approaches for this compound Systems
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide array of cyclic and macrocyclic compounds. uwindsor.cathieme-connect.denih.gov This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene, such as ethylene. uwindsor.ca
While the application of RCM to the direct synthesis of the this compound core is not widely reported in the literature, its utility in constructing other spirocyclic systems is well-established, suggesting its potential applicability. nih.govresearchgate.net The success of an RCM reaction is often dependent on factors such as the substitution pattern of the diene, the length of the tether connecting the two alkenes, and the choice of catalyst. For the synthesis of a this compound system, a precursor containing two appropriately positioned vinyl groups, one on the cyclohexane precursor and one on the cycloheptane precursor, would be required. The intramolecular metathesis of such a diene would then lead to the formation of the spirocyclic core.
The table below summarizes key aspects of RCM relevant to spirocycle synthesis.
| Catalyst Generation | Key Features | Potential Applicability to this compound |
| First-Generation Grubbs' Catalyst | High activity for terminal olefins. | Suitable for precursors with terminal double bonds. |
| Second-Generation Grubbs' Catalyst | Higher activity and broader functional group tolerance. | More versatile for complex substrates. |
| Hoveyda-Grubbs Catalysts | Increased stability and recyclability. | Potentially useful for more challenging cyclizations. |
Multicomponent Reactions in this compound Synthesis
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. unimi.it Domino reactions, a subset of MCRs, involve a cascade of intramolecular transformations, further enhancing molecular complexity in a single step. unimi.it
The application of MCRs to the synthesis of spiro compounds is a burgeoning field of research. unimi.it For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of various spiro compounds. unimi.it This strategy involves the initial condensation of an active methylene (B1212753) compound with a carbonyl compound, followed by a Michael addition and a final intramolecular cyclization to furnish the spirocyclic framework. While specific examples for the synthesis of this compound using this approach are not prevalent, the modularity of MCRs suggests that with appropriate starting materials, this strategy could be adapted for its construction.
Synthesis of Heteroatom-Containing this compound Analogs
The incorporation of heteroatoms such as oxygen and nitrogen into the this compound framework leads to analogs with potentially interesting chemical and biological properties. The synthesis of these oxa- and aza-spiro[5.6]dodecane systems often requires tailored synthetic strategies.
Oxa-Spiro[5.6]dodecane Systems
The synthesis of oxa-spirocycles, including those with a this compound skeleton, can be achieved through various cyclization strategies. A particularly effective method is iodocyclization. nih.govrsc.org This reaction involves the treatment of an unsaturated alcohol with an iodine source, leading to the formation of an oxygen-containing ring. The key to forming a spirocyclic system is the appropriate placement of the alcohol and the double bond in the starting material. For the synthesis of an oxa-spiro[5.6]dodecane, a cycloheptanol (B1583049) derivative bearing an appropriately positioned alkenyl side chain on the cyclohexane ring, or vice versa, would be a suitable precursor.
The table below provides an overview of some known oxa-spiro[5.6]dodecane and related systems.
| Compound Name | CAS Number | Molecular Formula |
| 7,12-Dioxa-spiro[5.6]dodec-9-ene | 4747-01-7 | C₁₀H₁₆O₂ |
| 7-Oxa-12-thia-spiro[5.6]dodecan-3-one | 954236-23-8 | C₁₀H₁₆O₂S |
| 3-OXA-SPIRO[5.6]DODECANE-2,4-DIONE | 4432-19-3 | C₁₁H₁₆O₃ |
| 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide | Not Available | C₈H₁₅NO₃S |
Aza-Spiro[5.6]dodecane Systems
The synthesis of aza-spiro[5.6]dodecane systems has been successfully achieved, with notable examples in the literature providing clear synthetic pathways. A key example is the synthesis of (1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one. nih.gov The absolute stereochemistry of this compound was established through an asymmetric Birch reductive alkylation, a powerful method for setting stereocenters in cyclic systems. nih.gov The formation of the spirocyclic lactam highlights a robust strategy for constructing this particular aza-spiro framework.
Intramolecular Heck reactions have also been explored for the synthesis of bridged azabicycles, a strategy that could potentially be adapted for the construction of aza-spiro[5.6]dodecane systems. beilstein-journals.org This approach would involve a palladium-catalyzed cyclization of a substrate containing both an amine-tethered alkene and an aryl or vinyl halide on the appropriate carbocyclic rings. The synthesis of seven-membered azaspiro compounds has also been achieved through a Rh(I)-catalyzed cycloisomerization/Diels-Alder cascade of 1,5-bisallenes, demonstrating the utility of transition metal catalysis in constructing such frameworks. nih.gov
The following table lists some representative aza-spiro[5.6]dodecane derivatives.
| Compound Name | CAS Number | Molecular Formula |
| (1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one | Not Available | C₁₂H₂₁NO |
| 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride | 947534-14-7 | C₉H₁₈ClNO₂ |
| 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride | 947534-15-8 | C₉H₁₈ClNS₂ |
| 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane | 958451-80-4 | C₉H₁₇NOS |
Dioxa-Spiro[5.6]dodecane Systems
While specific literature on the synthesis of 1,7-dioxathis compound is limited, methodologies for the closely related and structurally analogous 1,7-dioxaspiro[5.5]undecane provide insight into viable synthetic strategies. One prominent approach involves the acid-catalyzed spiroketalization of a dihydroxy ketone. Numerous synthetic routes to this key precursor have been developed. For instance, a multi-step synthesis starting from 1,4-butanediol (B3395766) has been reported to produce racemic 1,7-dioxaspiro[5.5]undecane.
Diaza-Spiro[5.6]dodecane Systems
The synthesis of nitrogen-containing this compound systems has been successfully achieved, providing scaffolds for further functionalization. A notable strategy involves the conversion of an existing oxaspirocycle into its aza-analogue. This is exemplified in the synthesis of derivatives based on the 8-azaspiro[5.6]dodec-10-ene scaffold. researchgate.netpreprints.orgpreprints.orgmdpi.com
The synthesis begins with an epoxide precursor derived from 8-oxathis compound. researchgate.netpreprints.org The crucial step for nitrogen introduction is the ring-opening of this epoxide. For example, reaction with an azide (B81097) anion followed by a "click-reaction" with an alkyne (e.g., 1-ethynyl-4-fluorobenzene) using a copper catalyst yields a 1,2,3-triazole derivative. researchgate.netpreprints.org Subsequent removal of a protecting group under acidic conditions provides a key amine intermediate, which can then be coupled with various carboxylic acids using activating agents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate (B91526) (HBTU) to yield a diverse library of amide derivatives. researchgate.netpreprints.org Another approach involves the regioselective opening of the epoxide ring with adenine (B156593) in the presence of potassium carbonate to yield a purine-substituted azaspirocycle. mdpi.com
This pathway highlights a versatile method for accessing the diaza-spiro[5.6]dodecane core by leveraging the reactivity of a corresponding oxaspiro-system. The resulting compounds are obtained as diastereomerically pure products. researchgate.netpreprints.org
Tetraoxa-Spiro[5.6]dodecane Systems
An efficient, one-stage method for synthesizing tetraoxa-spiro[5.6]dodecane derivatives has been developed utilizing a lanthanide-catalyzed multicomponent reaction. rsc.orgnih.gov This approach allows for the formation of N,N′-bis(aryl)-7,8,11,12-tetraoxathis compound-9,10-diamines with high selectivity and yields. nih.gov
The reaction involves the condensation of 1,1-dihydroperoxycyclohexane with glyoxal (B1671930) and a primary arylamine. nih.gov The process is effectively catalyzed by samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O) in tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This methodology avoids significant drawbacks of previous methods, such as low yields and multi-stage processes. nih.gov The proposed pathway involves the in-situ generation of intermediate tetraoxaspiroalkanediols. rsc.orgnih.gov
| Amine Reactant (ArNH₂) | Product (N,N′-bis(aryl)-7,8,11,12-tetraoxathis compound-9,10-diamine) | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Chloroaniline | N,N′-bis(4-chlorophenyl) derivative | 5 mol% Sm(NO₃)₃·6H₂O | THF | 87 | nih.gov |
| p-Fluoroaniline | N,N′-bis(4-fluorophenyl) derivative | 5 mol% Sm(NO₃)₃·6H₂O | THF | 90 | nih.gov |
| m-Fluoroaniline | N,N′-bis(3-fluorophenyl) derivative | 5 mol% Sm(NO₃)₃·6H₂O | THF | 88 | nih.gov |
| p-Bromoaniline | N,N′-bis(4-bromophenyl) derivative | 5 mol% Sm(NO₃)₃·6H₂O | THF | 84 | nih.gov |
Thia-Spiro[5.6]dodecane Systems
While specific compounds such as 1,5-Dithia-10-azathis compound are documented, detailed synthetic methodologies for thia-spiro[5.6]dodecane systems are not widely prevalent in the surveyed chemical literature. nih.gov General synthetic routes to thiaspirocycles often rely on condensation reactions between a ketone and a dithiol or cycloaddition reactions. nih.gov For the this compound framework, this would conceptually involve reacting cycloheptanone (B156872) with 1,2-cyclohexanedithiol or cyclohexanone (B45756) with 1,2-cycloheptanedithiol under acidic catalysis.
Sila-Spiro[5.6]dodecane Systems
Specific examples of the synthesis of sila-spiro[5.6]dodecane are not extensively detailed in the literature. However, general principles of organosilicon chemistry suggest plausible routes. A key reaction for forming carbon-silicon bonds and creating cyclic silicon-containing molecules is hydrosilylation, which involves the addition of a Si-H bond across an unsaturated bond like an alkene or alkyne. wikipedia.org The synthesis of silylated spirocycles can be achieved through palladium-catalyzed cyclization/hydrosilylation of diene substrates. nih.gov This process could be adapted to form a sila-spiro[5.6]dodecane framework by using a precursor containing both a silane (B1218182) moiety and appropriately positioned alkenyl groups on cyclohexane or cycloheptane rings, which could then undergo an intramolecular cyclization. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆), are also fundamental in promoting hydrosilylation reactions. qualitas1998.netsigmaaldrich.com
Asymmetric Synthesis and Enantioselective Approaches in this compound Chemistry
The creation of a spirocenter generates a potential stereogenic center, making the development of asymmetric and enantioselective syntheses a critical goal for accessing chirally pure this compound derivatives.
Chiral Control in this compound Ring Formation
Achieving chiral control in the formation of the this compound ring system relies on established principles of asymmetric synthesis. The primary challenge is to control the facial selectivity of the cyclization step that forms the spiro-linkage. Several key strategies are employed to influence the stereochemical outcome.
One major approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into one of the reacting partners to direct the stereochemistry of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. This method allows for the diastereoselective formation of the spirocycle, which can then be converted to the desired enantiopure product.
Another powerful strategy is catalyst-controlled asymmetric synthesis . This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to create a chiral environment around the substrate. This environment favors the formation of one enantiomer of the product over the other. Domino or cascade reactions, where multiple bonds are formed in a single operation under the control of a chiral catalyst, are particularly efficient for constructing complex chiral molecules like spirocycles.
A third approach utilizes the chiral pool , which involves starting the synthesis from a readily available, inexpensive, and enantiomerically pure natural product, such as an amino acid or a carbohydrate. The inherent chirality of the starting material is transferred through the synthetic sequence to the final spirocyclic product.
Diastereoselective Synthesis of this compound Derivatives
The diastereoselective synthesis of this compound derivatives has been demonstrated through multi-step sequences involving heterocyclic scaffolds. A notable example is the synthesis of diastereomerically pure compounds based on the 8-azaspiro[5.6]dodec-10-ene framework. This process begins with the synthesis of a key epoxide intermediate from commercially available reagents. researchgate.net
The synthesis proceeds through the regioselective opening of the epoxide ring. For instance, the reaction of an N-Boc protected 8-azaspiro[5.6]dodec-10-ene epoxide with adenine in the presence of potassium carbonate leads to the formation of a single diastereomer of the corresponding amino alcohol. mdpi.com The stereochemistry of such compounds can often be assigned by comparison with similar structures reported in the literature. researchgate.net The resulting product, N-tert-butoxycarbonyl-((1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol), is obtained as a single stereoisomer, highlighting the diastereoselectivity of the epoxide ring-opening reaction. mdpi.com
Further elaboration of these diastereomerically pure intermediates allows for the creation of more complex derivatives while retaining the defined stereochemistry. researchgate.net
Table 1: Diastereoselective Epoxide Ring-Opening
| Starting Material | Reagents | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| N-Boc-8-azaspiro[5.6]dodec-10-ene epoxide | Adenine, K2CO3, DMF | N-tert-butoxycarbonyl-((1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol | Single diastereomer (1RS,2RS,6RS) | mdpi.com |
Functionalization Strategies for this compound Derivatives
The introduction of hydroxyl and carbonyl functionalities onto the this compound skeleton is a key strategy for creating derivatives with diverse properties.
Hydroxyl groups can be incorporated during the synthesis of the spirocyclic core. As mentioned previously, the regioselective opening of an epoxide precursor of 8-azaspiro[5.6]dodec-10-ene with a nucleophile like adenine yields a hydroxylated derivative, specifically (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol. mdpi.com This reaction not only installs the hydroxyl group but also sets three contiguous stereocenters in a diastereoselective manner. mdpi.com
Carbonyl groups are also common features in this compound derivatives. Chemical databases list compounds such as this compound-1,7-dione and other related ketones, indicating that synthetic routes to these carbonyl-containing structures are established. nih.gov
Coupling reactions provide a powerful tool for the late-stage functionalization of this compound scaffolds, allowing for the attachment of a wide range of molecular fragments. This approach has been successfully applied to the synthesis of substituted pyrrole (B145914) derivatives from a diastereomerically pure 8-azaspiro[5.6]dodec-10-ene precursor. researchgate.net
In this methodology, a spirocyclic 1,2,3-triazole, which contains an unprotected nitrogen atom within the seven-membered ring, serves as the substrate for a coupling reaction. The activation of various carboxylic acids with N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate (HBTU) facilitates their coupling to the secondary amine of the spirocyclic scaffold. This strategy has been used to synthesize a series of amide derivatives in good yields (70-85%). researchgate.net The reaction demonstrates the utility of coupling chemistry to introduce complex side chains onto a pre-formed this compound derivative. researchgate.net
Table 2: Synthesis of this compound Amide Derivatives via Coupling Reaction
| Spirocyclic Precursor | Carboxylic Acid | Coupling Agent | Product Class | Yield | Reference |
|---|---|---|---|---|---|
| Amine hydrochloride derived from spirocyclic 1,2,3-triazole | Various substituted pyrrole carboxylic acids | HBTU | (Pyrrol-2-yl)(2-(triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanones | 70-85% | researchgate.net |
Structural Elucidation and Stereochemical Characterization of Spiro 5.6 Dodecane Systems
Advanced Spectroscopic Analysis
Spectroscopic methods are indispensable for determining the molecular structure of Spiro[5.6]dodecane. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present in the molecule.
Table 1: ¹³C NMR Spectral Data for this compound-1,7-dione nih.gov
| Carbon Atom | Chemical Shift (ppm) |
| Spiro C | ~50-60 |
| C=O | ~200-210 |
| CH₂ (adjacent to spiro C) | ~30-40 |
| CH₂ (other) | ~20-30 |
Note: The chemical shift ranges are approximate and based on general knowledge of spiro and cyclic ketones, as specific peak assignments for this compound-1,7-dione were not provided in the source.
For the parent this compound, one would expect the ¹H NMR spectrum to show a complex pattern of overlapping multiplets in the aliphatic region (typically 1-2 ppm) due to the numerous chemically similar methylene (B1212753) protons. The ¹³C NMR spectrum would be expected to show distinct signals for the spiro carbon atom and the different methylene carbons in the cyclohexane (B81311) and cycloheptane (B1346806) rings.
The mass spectrum of this compound obtained by electron ionization (EI) provides valuable information about its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) WebBook provides access to the mass spectrum of this compound. nist.govnih.gov The fragmentation of cycloalkanes under EI conditions typically involves the initial loss of a proton followed by the cleavage of the ring system.
Table 2: Key Fragments in the Mass Spectrum of this compound nist.govnih.gov
| m/z | Proposed Fragment | Significance |
| 166 | [C₁₂H₂₂]⁺ | Molecular Ion (M⁺) |
| 123 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 95 | [C₇H₁₁]⁺ | Fragment corresponding to the cycloheptyl ring |
| 81 | [C₆H₉]⁺ | Fragment corresponding to the cyclohexyl ring |
| 67 | [C₅H₇]⁺ | Further fragmentation |
| 55 | [C₄H₇]⁺ | Further fragmentation |
The mass spectrum serves as a fingerprint for the compound, and the observed fragmentation pattern is consistent with the spirocyclic structure containing a cyclohexane and a cycloheptane ring.
Infrared (IR) spectroscopy is used to identify the types of chemical bonds present in a molecule. The vapor phase IR spectrum of this compound is available in public databases. nih.gov As an alkane, the IR spectrum of this compound is characterized by absorption bands corresponding to C-H stretching and bending vibrations.
Table 3: Characteristic Infrared Absorption Bands for this compound nih.gov
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H stretch | Alkane (CH₂) |
| 1470-1445 | C-H bend (scissoring) | Alkane (CH₂) |
| 1365-1350 | C-H bend (wagging) | Alkane (CH₂) |
The absence of significant absorptions in other regions of the spectrum confirms the lack of functional groups such as hydroxyl, carbonyl, or carbon-carbon double bonds.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
As of the latest available data, there are no published X-ray crystallographic studies specifically for the parent this compound molecule. X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. While crystallographic data exists for more complex molecules containing spiro-fused cyclohexane or cycloheptane rings, this information is not directly applicable to the simple this compound system. nih.govresearchgate.net The synthesis and structural characterization of various spiro compounds have been reported, but these typically involve more complex heterocyclic systems. nih.gov
Conformational Analysis of this compound Ring Systems
The conformational flexibility of the cyclohexane and cycloheptane rings in this compound is a key aspect of its stereochemistry. The spiro fusion introduces significant conformational constraints on both rings.
The six-membered cyclohexane ring is well-known to adopt a stable chair conformation to minimize angle and torsional strain. rsc.org The seven-membered cycloheptane ring is more flexible and can exist in several low-energy conformations, with the twist-chair being one of the most stable. chemsynthesis.com
In the this compound system, the cyclohexane ring is expected to adopt a chair conformation. The cycloheptane ring will likely adopt a twist-chair conformation to accommodate the spiro center and minimize steric interactions. The specific conformational preferences and the energy barriers between different conformers would require detailed computational modeling or advanced experimental techniques, such as variable-temperature NMR, which are not currently available in the public domain for this specific molecule. General principles of conformational analysis of cycloalkanes suggest that the molecule will adopt a conformation that minimizes steric hindrance and torsional strain. rsc.org
Influence of Spiro Junction on Ring Conformations and Reactivity
The cyclohexane ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for a six-membered ring. However, the presence of the spiro junction can lead to distortions from an ideal chair geometry. The cycloheptane ring is known to be conformationally flexible, with several low-energy conformations such as the twist-chair, chair, boat, and twist-boat. The preferred conformation of the cycloheptane ring in this compound will be the one that minimizes steric interactions with the adjacent cyclohexane ring.
Computational studies on related spiro systems, such as spiro[5.5]undecane, have shown that the spiro fusion can lead to a slight flattening of the cyclohexane ring. While specific studies on this compound are limited, it is reasonable to infer that a similar distortion may occur. The conformational preferences of the cycloheptane ring are more complex. The twist-chair conformation is generally the most stable for cycloheptane itself. In this compound, the cycloheptane ring will likely adopt a twist-chair or a closely related low-energy conformation that best accommodates the spiro-fused cyclohexane ring.
The reactivity of this compound and its derivatives is also influenced by the spirocyclic core. The conformational rigidity imposed by the spiro junction can affect the accessibility of reactive sites. For instance, in reactions involving functional groups on either ring, the stereochemical outcome can be dictated by the fixed spatial arrangement of the rings. The spiro center itself is a quaternary carbon and is therefore unreactive towards many reagents. However, functional groups in close proximity to the spiro junction will experience a unique steric environment that can modulate their reactivity.
For example, the reduction of a carbonyl group at a position adjacent to the spiro junction would be expected to proceed with a high degree of stereoselectivity, as the approach of the reducing agent will be hindered from one face of the molecule by the other ring. The specific diastereomer formed will depend on the relative energies of the possible transition states, which are in turn governed by the conformational biases of the ring system.
The following table summarizes the expected conformational features of the constituent rings in this compound:
| Ring System | Expected Conformation | Potential Distortions due to Spiro Junction |
| Cyclohexane | Chair | Slight flattening of the ring |
| Cycloheptane | Twist-chair or related low-energy conformer | Selection of a specific conformer to minimize steric strain with the cyclohexane ring |
Intramolecular Interactions and Hydrogen Bonding
In substituted derivatives of this compound, the fixed spatial relationship between the two rings can facilitate specific intramolecular interactions, including hydrogen bonding. These interactions can play a crucial role in determining the preferred conformation and, consequently, the chemical and physical properties of the molecule.
For intramolecular hydrogen bonding to occur, a molecule must possess both a hydrogen bond donor (e.g., a hydroxyl or amino group) and a hydrogen bond acceptor (e.g., an oxygen or nitrogen atom) in a spatially favorable arrangement. In derivatives of this compound, if these functional groups are strategically placed on the cyclohexane and cycloheptane rings, the conformational rigidity of the spirocyclic system can bring them into close proximity, favoring the formation of an intramolecular hydrogen bond.
The strength of such a hydrogen bond would depend on several factors, including the distance between the donor and acceptor atoms, the angle of the hydrogen bond, and the nature of the solvent. The formation of an intramolecular hydrogen bond can have a significant impact on the molecule's properties. For example, it can:
Stabilize a specific conformation: By locking the molecule into a particular arrangement, an intramolecular hydrogen bond can reduce its conformational flexibility.
Influence reactivity: By shielding a functional group or altering its electronic properties, hydrogen bonding can modulate its reactivity.
Affect physical properties: Intramolecular hydrogen bonding can lead to changes in properties such as boiling point, melting point, and solubility.
While there is a lack of specific research on intramolecular hydrogen bonding in this compound derivatives, studies on other spirocyclic and bicyclic systems have demonstrated the importance of these interactions. For instance, in certain bicyclo[3.3.1]nonane derivatives, intramolecular hydrogen bonding between functional groups at the C-2 and C-6 or C-2 and C-7 positions has been shown to dictate the conformational preferences of the molecule.
The table below provides hypothetical examples of substituted this compound derivatives that could potentially exhibit intramolecular hydrogen bonding:
| Derivative | Position of H-bond Donor (e.g., -OH) | Position of H-bond Acceptor (e.g., =O) | Potential for Intramolecular H-bonding |
| 1-hydroxy-spiro[5.6]dodecan-7-one | C1 (Cyclohexane) | C7 (Cycloheptane) | Dependent on the relative stereochemistry and conformational preferences |
| 2-hydroxy-spiro[5.6]dodecan-8-one | C2 (Cyclohexane) | C8 (Cycloheptane) | Dependent on the relative stereochemistry and conformational preferences |
Further experimental and computational studies are needed to fully elucidate the nature and influence of intramolecular interactions and hydrogen bonding in functionalized this compound systems.
Reaction Mechanisms and Reactivity Studies of Spiro 5.6 Dodecane Systems
Acid-Catalyzed Transformations and Rearrangements
The acid-catalyzed treatment of hydroxylated spiro[5.6]dodecanes can lead to complex rearrangements, driven by the formation of carbocation intermediates and the subsequent quest for greater stability. A notable example is the dehydration of 7-hydroxyspiro[5.6]dodecane, which serves as a model for understanding such transformations within this spirocyclic framework.
Under acidic conditions, the protonation of the hydroxyl group followed by the loss of a water molecule generates a secondary carbocation at the C7 position. This carbocation is at the cusp of the spiro center and is influenced by the adjacent quaternary spiro-carbon. This proximity to a fully substituted carbon sets the stage for potential skeletal rearrangements.
Studies on the dehydration of 7-hydroxythis compound using various acidic catalysts have revealed the formation of a mixture of products, primarily consisting of rearranged olefins. The principal products identified are typically bicyclic compounds, indicating that the reaction proceeds through a pathway involving ring expansion or contraction, a hallmark of carbocation-mediated rearrangements in cyclic systems. The distribution of these products is highly dependent on the reaction conditions, including the nature of the acid catalyst and the temperature.
Dehydration Reactions of Hydroxylated Spiro[5.6]dodecanes
The dehydration of 7-hydroxythis compound is a classic example of a reaction that proceeds through a carbocationic intermediate, leading to a variety of olefinic products. The initial formation of the C7 carbocation is followed by one of two primary pathways: either a simple elimination of a proton from an adjacent carbon to form an unrearranged alkene (spiro[5.6]dodec-7-ene), or a more complex skeletal rearrangement prior to elimination.
Experimental evidence strongly suggests that the rearrangement pathway is dominant. This is attributed to the energetic favorability of forming more stable carbocation intermediates through alkyl shifts. The specific nature of these rearrangements is dictated by the intricate conformational landscape of the this compound skeleton.
The carbon framework around the hydroxyl group in 7-hydroxythis compound can be considered a neopentyl-type system, where the hydroxyl-bearing carbon is adjacent to a quaternary center (the spiro-carbon). Neopentyl systems are renowned for their propensity to undergo rearrangement upon formation of a carbocation, as a 1,2-alkyl shift can convert a less stable primary or secondary carbocation into a more stable tertiary one.
In the case of the 7-hydroxythis compound cation, the migration of one of the alkyl groups attached to the spiro-carbon to the adjacent positively charged C7 carbon leads to a ring-expanded or ring-contracted bicyclic carbocation. This rearrangement relieves the steric strain associated with the initial secondary carbocation and results in the formation of a more stable tertiary carbocation. The subsequent elimination of a proton from this rearranged intermediate yields the final olefinic products. The primary rearranged product observed in the dehydration of 7-hydroxythis compound is a bicyclo[6.5.0]tridecene derivative.
The relative sizes of the two rings in the this compound system, a cyclohexane (B81311) and a cycloheptane (B1346806) ring, exert a significant influence on the direction of the neopentyl rearrangement. The conformational flexibility of the seven-membered ring, compared to the more rigid cyclohexane chair conformation, plays a critical role in the stereoelectronics of the rearrangement.
The transition state for the alkyl migration requires a specific geometric alignment of the migrating group, the carbocation center, and the vacant p-orbital. The preferred migration of a bond from the seven-membered ring leading to the formation of a bicyclo[6.5.0]tridecene system suggests that the transition state for this pathway is energetically more favorable. This is likely due to a combination of factors, including the relief of transannular strain in the seven-membered ring and the stability of the resulting bridged carbocation intermediate.
The table below summarizes the product distribution from the dehydration of 7-hydroxythis compound under different acidic conditions, highlighting the predominance of the rearranged bicyclic olefin.
| Acid Catalyst | Temperature (°C) | Major Product | Minor Product(s) | Yield of Major Product (%) |
|---|---|---|---|---|
| Sulfuric Acid | 160 | Bicyclo[6.5.0]tridecene | Spiro[5.6]dodec-7-ene | ~85 |
| Phosphoric Acid | 200 | Bicyclo[6.5.0]tridecene | Spiro[5.6]dodec-7-ene | ~80 |
| Alumina | 350 | Bicyclo[6.5.0]tridecene | Spiro[5.6]dodec-7-ene | ~75 |
Mechanistic Insights into this compound Derivative Formation
The synthesis of this compound derivatives often involves the formation of the spirocyclic core through intramolecular cyclization or condensation reactions. For instance, the formation of spiro[5.6]dodecan-7-one can be achieved through methods such as the Dieckmann condensation of a suitable diester followed by decarboxylation.
The mechanism of such cyclizations is governed by the principles of intramolecular reactions, where the proximity of the reacting functional groups, dictated by the conformation of the acyclic precursor, is key. The formation of the seven-membered ring in spiro[5.6]dodecan-7-one is generally more challenging than the formation of the six-membered ring, often requiring specific reaction conditions to favor the desired cyclization pathway over competing intermolecular reactions.
Reactivity of this compound Derivatives in Polymerization Processes
Certain derivatives of this compound have been investigated for their utility in controlled radical polymerization, acting as mediating agents to regulate the growth of polymer chains. Specifically, nitroxide derivatives of this compound have shown promise in this area.
In nitroxide-mediated radical polymerization (NMP), a stable nitroxide radical reversibly caps (B75204) the growing polymer chain. This reversible termination process establishes a dynamic equilibrium between dormant species (the capped polymer chain) and active propagating radicals. The presence of the this compound moiety in the nitroxide structure can influence the stability of the nitroxide radical and the kinetics of the reversible termination process.
A specific example is the use of 1-aza-2,2-dimethyl-4-hydroxythis compound-1-yloxyl in the "living" radical polymerization of styrene (B11656). acs.org The term "living" refers to the fact that the polymerization proceeds with a low concentration of active radicals, minimizing termination reactions and allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices. acs.org
The mechanism involves the thermal decomposition of an initiator to generate primary radicals, which then react with the monomer (e.g., styrene) to initiate polymerization. The growing polymer chains are then reversibly trapped by the this compound-based nitroxide. The equilibrium between the dormant alkoxyamine species and the active propagating radical and nitroxide determines the rate of polymerization and the degree of control over the process.
The table below presents a comparison of key parameters for the nitroxide-mediated polymerization of styrene using a this compound-based nitroxide and a standard nitroxide.
| Nitroxide Mediator | Polymerization Temperature (°C) | Polydispersity Index (PDI) | Equilibrium Constant (K) |
|---|---|---|---|
| 1-aza-2,2-dimethyl-4-hydroxythis compound-1-yloxyl | 120 | <1.3 | Significantly larger than TEMPO |
| TEMPO | 120 | >1.5 | Baseline |
Kinetics and Equilibrium Studies in Polymerization Reactions of this compound Systems
The polymerization of this compound, a saturated hydrocarbon with a spiranic structure composed of a cyclohexane and a cycloheptane ring, is primarily theoretical as its simple hydrocarbon structure lacks the typical functional groups (e.g., esters, carbonates, ethers) that readily undergo ring-opening polymerization (ROP). However, the principles of ROP kinetics and equilibrium can be applied to understand the potential polymerizability of functionalized derivatives of this compound, such as spiro-orthoesters or spiro-orthocarbonates containing the this compound backbone. The driving force for the ring-opening of such cyclic monomers is the release of ring strain. For many cyclic compounds, the enthalpy of polymerization can serve as a measure of this ring strain.
The polymerization of most cyclic monomers is characterized by a decrease in entropy, largely due to the loss of translational degrees of freedom. Consequently, for polymerization to be thermodynamically favorable, the enthalpic contribution must overcome the negative entropy change. This relationship is particularly important in the context of equilibrium polymerization, where a significant concentration of the monomer can remain at equilibrium. The reversibility of the propagation step is a key feature in the ROP of many cyclic monomers.
Kinetic Studies
The kinetics of the ring-opening polymerization of functionalized this compound derivatives would likely be investigated by monitoring the disappearance of the monomer or the appearance of the polymer over time. The polymerization rate is influenced by several factors including the monomer concentration, initiator concentration, temperature, and the specific catalytic system employed.
For a typical ring-opening polymerization, the propagation step involves the attack of an active center (cationic, anionic, or coordination complex) on the monomer, leading to the opening of one of the rings. The rate of polymerization can often be described by the following general equation:
Rp = kp[M][I]
where:
Rp is the rate of polymerization
kp is the rate constant of propagation
[M] is the monomer concentration
[I] is the initiator concentration
Illustrative Kinetic Data for a Hypothetical Functionalized Spiro[5.e]dodecane Derivative Polymerization
The following table presents hypothetical kinetic data for the polymerization of a this compound-based monomer to illustrate the determination of reaction order and rate constants.
| Experiment | Initial Monomer Conc. [M]₀ (mol/L) | Initial Initiator Conc. [I]₀ (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.02 | 3.0 x 10⁻⁴ |
From this illustrative data, it can be deduced that the reaction is first order with respect to both the monomer and the initiator.
Equilibrium Studies
Equilibrium polymerization is a common phenomenon in ROP, where the propagation and depropagation reactions reach a state of dynamic equilibrium. This is particularly relevant for less strained cyclic monomers. The position of this equilibrium is dependent on the thermodynamic parameters of the polymerization, namely the enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization.
The Gibbs free energy of polymerization (ΔG°p) determines the spontaneity of the process and is related to the equilibrium monomer concentration ([M]eq) by the following equation:
ΔG°p = ΔH°p - TΔS°p = RTln[M]eq
A key concept in equilibrium polymerization is the ceiling temperature (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization for a given monomer concentration. Above the ceiling temperature, polymerization is not thermodynamically favorable.
Thermodynamic Parameters for Polymerization of Analagous Spiro Compounds
| Monomer System | ΔH°p (kJ/mol) | ΔS°p (J/mol·K) | T_c (°C) (at 1 M) |
| Spiro-orthoester A | -25 | -50 | 227 |
| Spiro-orthoester B | -30 | -65 | 189 |
| Spiro-orthoester C | -20 | -45 | 171 |
Note: The data in this table is illustrative and based on typical values for the ring-opening polymerization of spiro-orthoesters, not specific to this compound derivatives.
The study of kinetics and equilibrium in the polymerization of functionalized this compound systems would be crucial for controlling the polymerization process and tailoring the properties of the resulting polymers. Experimental determination of the rate constants, reaction orders, and thermodynamic parameters would be necessary to develop efficient and controlled polymerization strategies for any such novel monomer.
Computational Chemistry and Theoretical Modeling of Spiro 5.6 Dodecane
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in determining the electronic structure and energetic properties of Spiro[5.6]dodecane. These calculations provide data on the stability and energy of the molecule. The standard enthalpy of formation (ΔHf°) is a key energetic property that has been determined through computational models. For instance, the computer program SPARC (SPARC Performs Automated Reasoning in Chemistry), which uses computational algorithms based on chemical structure theory, has been employed to calculate the heat of formation for a wide range of organic compounds, including spiroalkanes. uga.edu
One study measured the enthalpies of combustion for several spiroalkanes using precision oxygen-bomb combustion calorimetry and derived their standard enthalpies of formation. researchgate.net These experimental values serve as a benchmark for computational methods.
Table 1: Calculated Thermochemical Properties of this compound
| Property | Value | Method | Source |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -192.53 kJ/mol | SPARC Model | uga.edu |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -60.33 ± 0.61 kcal/mol | Derived from Combustion Calorimetry | researchgate.net |
Note: 1 kcal = 4.184 kJ. The value of -60.33 kcal/mol is approximately -252.4 kJ/mol.
These calculations reveal the energy difference between the molecule and its constituent elements in their standard states, offering a measure of the molecule's thermodynamic stability. uga.edu
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. oncotarget.comresearchgate.net These simulations provide valuable insights into the conformational dynamics of complex structures like this compound, revealing how the two rings move relative to each other and the preferred spatial arrangements of the molecule.
While specific MD studies on the parent this compound are not widely detailed in the searched literature, research on related azonia-spiro compounds, such as 6-azonia-spiro-[5.6]-dodecane, has been conducted. researchgate.net These studies use MD simulations to examine the stability and dynamic behavior of the spiro compounds when they act as structure-directing agents in zeolite synthesis. The simulations show favorable non-bonding interactions and assess the steric constraints and molecular mobility of the spiro core within a porous framework. researchgate.net The principles from these simulations on derivatives can be extended to understand the likely conformational flexibility and dynamics of the this compound hydrocarbon skeleton.
Prediction and Interpretation of Spectroscopic Data
Computational methods are crucial for predicting and interpreting the spectroscopic data of molecules, which helps in their identification and structural elucidation. Theoretical calculations can predict spectroscopic signatures such as those found in mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
For this compound, experimental mass spectrometry data is available through resources like the NIST Chemistry WebBook. nist.gov Computational models aim to simulate these spectra, and the agreement between predicted and experimental spectra validates the computational approach and the proposed molecular structure. PubChem also lists computed properties for the molecule, which are derived from computational models. nih.gov
Table 2: Key GC-MS Spectral Peaks for this compound
| m/z (Mass-to-Charge Ratio) | Description | Source |
|---|---|---|
| Top Peak | Not specified in abstract | nih.gov |
| 2nd Highest Peak | Not specified in abstract | nih.gov |
| 3rd Highest Peak | Not specified in abstract | nih.gov |
Note: This table is based on the availability of GC-MS data in the NIST Mass Spectrometry Data Center, as cited by PubChem. Specific peak values were not listed in the provided search snippets.
Theoretical calculations, often using Density Functional Theory (DFT), can predict vibrational frequencies to aid in the interpretation of IR spectra and calculate magnetic shielding constants to predict NMR chemical shifts.
Theoretical Insights into Reaction Mechanisms and Energetics
Theoretical modeling provides deep insights into the mechanisms and energy changes involved in chemical reactions. For spiro-compounds, this includes studying their synthesis, thermal decomposition (pyrolysis), and rearrangements.
While specific mechanistic studies on this compound are limited in the available literature, research on related spiroalkanes illustrates the application of these theoretical methods. For example, large-scale reactive molecular dynamics simulations have been used to investigate the pyrolysis mechanics of spiro[4.5]decane, a smaller analogue. researchgate.net These simulations track the chemical reactions at an atomic level, identifying initial bond-breaking events, the formation of intermediates, and the subsequent reaction pathways that lead to final products. researchgate.net Such studies are vital for understanding the stability and reactivity of spiroalkanes under high-temperature conditions.
Transition state analysis is a computational technique used to identify the highest energy point along a reaction coordinate, known as the transition state. Calculating the structure and energy of this state is essential for determining the activation energy of a reaction, which governs its rate. Free energy calculations, often incorporating thermodynamic integration techniques, provide a more complete picture of reaction feasibility by accounting for both enthalpy and entropy. hbni.ac.in
These methods are applied to understand various reactions, such as the interrupted Nef and Meyer reactions used to synthesize spiroketals, which share the spirocyclic core. mdpi.com Theoretical analysis of these reaction pathways can elucidate the role of intermediates and the energetic barriers between them. For a hypothetical reaction involving this compound, such as dehydrogenation or ring-opening, transition state analysis would be the primary tool to predict the most likely mechanism. hbni.ac.in
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. pearson.com BDE values are critical for predicting the initial steps of radical reactions, such as pyrolysis or halogenation, as the weakest bond is typically the first to break. pearson.comacs.org
Quantum chemical calculations can accurately predict the BDE for each C-H and C-C bond in this compound. Although specific BDE values for this molecule are not provided in the searched results, these calculations would be fundamental to any theoretical study of its radical chemistry. For instance, in a pyrolysis reaction, comparing the BDEs of the various bonds would identify the most likely initiation step, guiding the entire mechanistic investigation. researchgate.net This data is crucial for developing kinetic models for the thermal decomposition of spiroalkanes.
Advanced Applications and Research Directions in Spiro 5.6 Dodecane Chemistry
Development of Spiro[5.6]dodecane as Scaffolds for Chemical Libraries
The quest for novel bioactive molecules has led to the development of diverse chemical libraries, and this compound derivatives have emerged as promising scaffolds for this purpose. Their inherent three-dimensionality provides access to a greater region of chemical space compared to traditional flat, aromatic structures, which is a desirable trait in modern drug discovery.
Researchers have been inspired by the spirocyclic structures found in a number of bioactive natural products to design and synthesize novel spiro scaffolds. acs.orgnih.gov These scaffolds are conceived as ready-to-use building blocks that can be produced on a significant scale (5–20 g). acs.orgnih.gov A key feature of these scaffolds is the incorporation of multiple functional groups that allow for easy diversification. For instance, diazathis compound scaffolds have been designed with two amino groups, one of which is protected with a Boc (tert-butoxycarbonyl) group. acs.orgnih.gov This design facilitates the straightforward expansion into a lead generation library through common reactions like amide bond formation or reductive amination. acs.orgnih.gov
One of the key synthetic strategies employed to create these spirocyclic systems is Ring-Closing Metathesis (RCM). acs.orgnih.govresearchgate.net This powerful reaction has been successfully used to construct the 3,7-diazathis compound ring system. acs.orgnih.govresearchgate.net The development of efficient synthetic routes, including straightforward workup procedures to remove catalyst residues, is crucial for the utility of these scaffolds in high-throughput library synthesis. acs.orgnih.gov The resulting pharmacologically relevant diaza-scaffolds are valuable starting points for Diversity-Oriented Synthesis (DOS), a strategy that aims to create structurally diverse small molecules. researchgate.net
| Scaffold Name | Key Synthetic Method | Functionalization Points | Intended Application |
|---|---|---|---|
| 3,7-Diazathis compound | Ring-Closing Metathesis (RCM) acs.orgnih.gov | Two amino groups (one Boc-protected) acs.orgnih.gov | Lead generation library via amidation or reductive amination acs.orgnih.gov |
| 8-Oxa-3,11-diazathis compound | Multi-step synthesis, e.g., Petasis reaction vulcanchem.com | Secondary amine for derivatization vulcanchem.com | Drug discovery, potential kinase inhibitors vulcanchem.com |
| 3-Azathis compound-2,4-dione | - | - | Agrochemical and material science applications |
Role in Supramolecular Chemistry and Materials Synthesis
The well-defined and rigid structure of this compound and its derivatives makes them attractive building blocks for supramolecular chemistry and the synthesis of advanced materials. ontosight.ai Their ability to pre-organize appended functional groups in specific spatial orientations is a key advantage in the design of complex molecular architectures.
A notable application in materials synthesis is the use of azonia-spiro compounds as structure-directing agents (SDAs) in the synthesis of zeolites. researchgate.netresearchgate.net Zeolites are microporous crystalline aluminosilicates with widespread applications in catalysis and separations. acs.org The synthesis of specific zeolite topologies often relies on the use of organic molecules that template the formation of the porous framework. 6-Azonia-spiro-[5.6]-dodecane has been employed as an SDA in the hydrothermal synthesis of zeolites, leading to the formation of various structures, including MOR (Mordenite) and MTW (ZSM-12) topologies. researchgate.netresearchgate.netresearchgate.net The formation of a particular zeolite phase was found to be dependent on the reaction conditions, such as the silica-to-alumina ratio in the starting mixture. researchgate.netresearchgate.netresearchgate.net The defined geometry of the spirocyclic cation plays a crucial role in organizing the inorganic precursors during the crystallization process. researchgate.netresearchgate.net
Beyond zeolites, the unique structural features of derivatives like 7,12-dioxathis compound make them promising candidates for the development of new materials and catalysts. ontosight.ai The inherent stability and rigidity of the this compound core are beneficial for creating robust materials with specific properties. ontosight.ai
Catalytic Applications of this compound Derivatives
The development of novel catalysts is a cornerstone of modern chemistry, and spirocyclic frameworks are increasingly being explored for this purpose. The rigid conformation of this compound derivatives can be exploited to create well-defined catalytic environments, potentially leading to high selectivity in chemical transformations.
While research in this area is still emerging, several studies point towards the potential of this compound derivatives in catalysis. For instance, spirocyclic sulfonamides are being investigated as kinase inhibitors, which involves binding to the active site of an enzyme, a process analogous to a catalyst's interaction with its substrate. vulcanchem.com The development of chiral spirocyclic ligands derived from this compound could lead to new asymmetric catalysts. Chiral phosphoric acids (CPAs) are effective catalysts for a range of asymmetric reactions, and incorporating a this compound backbone into such catalysts could offer new levels of stereocontrol. whiterose.ac.uk
Furthermore, the synthesis of complex molecules such as spiro-diketopiperazines, which can incorporate a this compound core, often relies on catalytic methods. ontosight.ai The ability to form complexes with metals also suggests that this compound derivatives could serve as ligands for transition metal catalysts. ontosight.ai The development of catalytic systems where the this compound unit plays a direct role in the catalytic cycle is a promising avenue for future research.
Investigation of this compound Analogs in Organic Synthesis
The versatility of the this compound core is further demonstrated by the wide array of analogs that have been synthesized and studied. By incorporating heteroatoms and various functional groups, chemists can fine-tune the properties of the spirocycle for specific applications in organic synthesis and medicinal chemistry.
A range of heteraspiro[5.6]dodecanes have been prepared, with nitrogen and oxygen being the most common heteroatoms. thieme-connect.com Synthetic strategies to access these analogs are diverse and often involve multi-step sequences. For example, 11-(Methylsulfonyl)-8-Oxa-3,11-diazathis compound has been synthesized using methods such as the Petasis borono-Mannich reaction followed by sulfonylation. vulcanchem.com The synthesis of tert-butyl-8-oxa-3,11-diazathis compound-3-carboxylate has also been reported, highlighting the importance of these scaffolds in pharmaceutical chemistry. google.com
Other notable analogs include 1,7-dioxaspiro[5.6]dodecanes, which have been synthesized via ytterbium-catalyzed spirocyclization of hydroxy alkynones. researchgate.net The synthesis of tetraoxathis compound-diamines has also been achieved, with these compounds showing potential as anti-malarial agents. rsc.org These examples underscore the modularity of the this compound framework, allowing for the creation of a diverse set of molecules with tailored properties.
| Analog | Synthetic Approach | Potential Application |
|---|---|---|
| 11-(Methylsulfonyl)-8-Oxa-3,11-diazathis compound | Petasis borono-Mannich reaction, sulfonylation vulcanchem.com | Drug discovery (e.g., kinase inhibitors) vulcanchem.com |
| 1,7-Dioxathis compound | Yb(OTf)3-catalyzed spirocyclization of hydroxy alkynones researchgate.net | Intermediate in natural product synthesis mdpi.com |
| N,N'-diaryl-7,8,11,12-tetraoxathis compound-9,10-diamines | Sm(NO3)3·6H2O-catalyzed reaction of 1,1'-dihydroperoxycycloheptane with arylamines rsc.org | Anti-malarial agents rsc.org |
| This compound-7,12-dione | Thermal rearrangement of 2-cyclohexylidenecyclohexanone (B92620) oxide researchgate.net | Synthetic intermediate researchgate.net |
Biosynthesis Studies Involving this compound Architectures
The natural occurrence of this compound derivatives has prompted investigations into their biosynthetic origins. Understanding these natural synthetic pathways can provide inspiration for novel, environmentally benign synthetic methods and reveal new enzymatic transformations.
A significant discovery in this area is the identification of the biosynthesis of (2S,6R,8S)-2-methyl-8-ethyl-1,7-dioxathis compound, a component of the volatile secretions of the female Queensland fruit fly, Bactrocera tryoni. researchgate.net Studies involving the administration of deuterated precursors have shown that this spiroacetal is produced through a modified β-oxidation pathway of fatty acids, with cytochrome P450 enzymes playing a crucial role in the key oxidative steps before the final cyclization. researchgate.net
In a related area, theoretical studies using density functional theory (DFT) have been employed to elucidate the biosynthetic pathway of spiroviolene, a spirocyclic diterpene. nih.gov These calculations suggest a complex multi-step carbocation cascade, involving Wagner-Meerwein rearrangements, to form the characteristic this compound-containing core of the molecule. nih.gov These studies highlight the intricate enzymatic machinery that nature has evolved to construct such complex molecular architectures.
Future Perspectives and Emerging Trends in this compound Research
The field of this compound chemistry is poised for significant growth, driven by the increasing demand for novel molecules in medicine, materials science, and catalysis. Several key trends are expected to shape the future of research in this area.
Expansion of Chemical Space: The development of more efficient and scalable synthetic routes to a wider variety of functionalized this compound scaffolds will continue to be a major focus. acs.org This will enable the creation of larger and more diverse chemical libraries for high-throughput screening against a broad range of biological targets. acs.orgnih.gov
Advanced Materials: In materials science, the design of new this compound-based ligands and structure-directing agents will allow for the synthesis of novel zeolites and other porous materials with tailored properties for applications in catalysis, separations, and sensing. researchgate.netresearchgate.net The use of these rigid scaffolds in supramolecular self-assembly could also lead to new "smart" materials with responsive properties. rug.nl
Catalysis: A significant future direction will be the development of chiral this compound-based catalysts for asymmetric synthesis. By leveraging the rigid framework to create a well-defined chiral environment, it may be possible to achieve unprecedented levels of enantioselectivity in a variety of chemical reactions.
Biocatalysis and Biosynthesis: Further exploration of the biosynthesis of naturally occurring spiro[5.6]dodecanes will not only deepen our understanding of enzymatic processes but could also pave the way for the biocatalytic production of these valuable compounds. This approach offers a green and sustainable alternative to traditional chemical synthesis.
Q & A
Q. Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and analytical techniques.
- Evidence-Based : References to synthesis protocols, characterization data, and frameworks (e.g., FINER) ensure rigor.
- Avoided Commercial Content : Focused on academic challenges (synthesis, analysis, mechanisms) rather than production or pricing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
